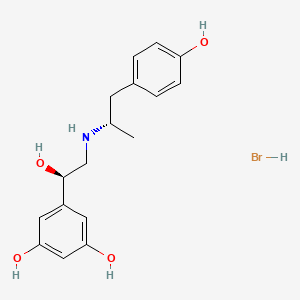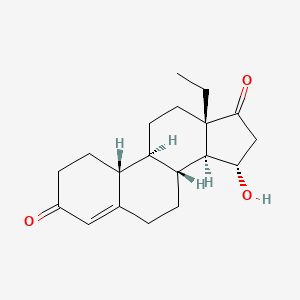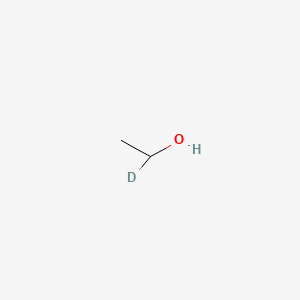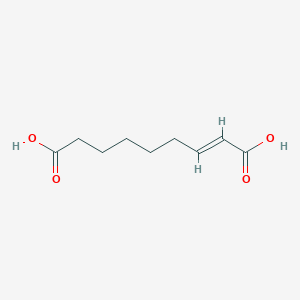
尼辛Z
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nisin Z is a bacteriocin polypeptide antibiotic known as a lantibiotic. Nisin is produced by gram-positive bacteria to reduce competitive strain from other gram-positive bacteria.
科学研究应用
生物医学应用
尼辛Z已广泛应用于生物医学领域 {svg_1}. 据报道,它可以抑制耐药菌株的生长,例如耐甲氧西林金黄色葡萄球菌、肺炎链球菌、肠球菌和艰难梭菌 {svg_2}. This compound还被证明对革兰氏阳性和革兰氏阴性疾病相关病原体具有抗菌活性 {svg_3}.
抗生物膜特性
据报道,this compound具有抗生物膜特性 {svg_4}. 生物膜是由一种或多种类型的微生物组成的,可以在许多不同的表面上生长。this compound的这种特性在防止各种环境中形成有害生物膜方面特别有用。
癌症治疗
this compound在癌症治疗方面显示出潜力 {svg_5} {svg_6}. 研究发现,它可以影响肿瘤的生长并对癌细胞表现出选择性细胞毒性 {svg_7}. 这使其成为未来癌症治疗的很有希望的候选者。
食品保鲜
this compound已被广泛用作食品生物防腐剂 {svg_8} {svg_9} {svg_10}. 它已获得美国食品药品监督管理局 (FDA) 批准,并被普遍认为是安全的肽 {svg_11}. 它已在 50 多个国家使用,作为各种食品的天然生物防腐剂,对食品行业产生了重大影响 {svg_12}.
乳制品中的稳定性
this compound在乳制品中的稳定性已得到研究 {svg_13}. 研究表明,this compound在乳制品中主要通过氧化作用而大量降解 {svg_14}. 这一发现可能有助于理解this compound的降解途径及其对产品保质期内抗菌活性的影响 {svg_15}.
抗菌活性包装的开发
this compound已用于开发抗菌活性包装 {svg_16}. This compound的这种应用可以帮助保持食品的质量和安全性。
作用机制
Target of Action
Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .
Mode of Action
Nisin Z exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .
Biochemical Pathways
The interaction of nisin Z with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, nisin Z can induce apoptosis and inhibit the outgrowth of bacterial spores .
Pharmacokinetics
It’s known that nisin z is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .
Result of Action
The result of nisin Z’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, nisin Z causes the cells to lose vital ions and molecules, leading to cell death . In addition, nisin Z has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .
Action Environment
The effectiveness of nisin Z is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of nisin Z is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, nisin Z is more soluble and stable at a pH above 6 compared to nisin A .
未来方向
The continued unearthing of new natural variants from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .
生化分析
Biochemical Properties
Nisin Z interacts with various enzymes, proteins, and other biomolecules. It is a 3.5-kDa polypeptide with antimicrobial activity . Its gene, nisZ, has been cloned and its nucleotide sequence was found to be identical to that of the precursor nisin gene apart from a single mutation resulting in the substitution His27Asn in the mature polypeptide .
Cellular Effects
Nisin Z has significant effects on various types of cells and cellular processes. As an antimicrobial peptide, it inhibits the growth of other bacteria . Its antimicrobial activity enhances food safety and shelf life by combating pathogens such as Listeria monocytogenes .
Molecular Mechanism
Nisin Z exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The His27Asn substitution in nisin Z indicates that it has a similar structure to nisin .
Metabolic Pathways
Nisin Z is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Nisin Z is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of Synthesis Pathway": "The synthesis pathway for nisin Z involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin with linker", "Coupling reagents", "Deprotection reagents", "Cleavage reagents" ], "Reaction": [ "The first step involves attaching the Fmoc-protected amino acid to the resin with the linker.", "The Fmoc group is then removed using a deprotection reagent.", "The next Fmoc-protected amino acid is added using a coupling reagent.", "This process is repeated until the desired peptide sequence is obtained.", "The peptide is then cleaved from the resin using a cleavage reagent.", "The crude peptide is purified using HPLC to obtain the final product, nisin Z." ] } | |
CAS 编号 |
137061-46-2 |
分子式 |
C141H229N41O38S7 |
分子量 |
3331.1 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
InChI |
InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1 |
InChI 键 |
PWFSAVZKCGCNRK-RDLXCTAXSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
规范 SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
同义词 |
nisin Z |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)




![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)
